1-Chloro-7-iodoisoquinoline
Description
1-Chloro-7-iodoisoquinoline (CAS: 1170704-54-7) is a halogenated isoquinoline derivative with the molecular formula C₉H₅ClIN and a molar mass of 289.5 g/mol. Its structure features a chlorine substituent at position 1 and an iodine atom at position 7 of the isoquinoline scaffold . Predicted physical properties include a density of 1.919 g/cm³, boiling point of 372.6°C, and pKa of 1.33, indicating moderate acidity .
This compound is notable for its role in organometallic reactions, particularly in the synthesis of cortistatin alkaloids. The Hirama group demonstrated its utility in stereoselective additions to ketones via cerium-mediated metalation (using n-BuLi and CeCl₃), enabling efficient construction of complex natural product frameworks . The 1-chloro substituent is critical for suppressing undesired C1′ addition, ensuring reaction specificity .
Properties
Molecular Formula |
C9H5ClIN |
|---|---|
Molecular Weight |
289.50 g/mol |
IUPAC Name |
1-chloro-7-iodoisoquinoline |
InChI |
InChI=1S/C9H5ClIN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H |
InChI Key |
UYYCBUOKSMTDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
The following compounds are structurally related to 1-chloro-7-iodoisoquinoline, differing in substituents at positions 1 and 7 or core modifications. Their properties and applications are compared below:
Halogen-Substituted Isoquinolines
Key Observations :
- Iodine vs. Bromine: The larger iodine atom in this compound enhances its reactivity in cross-coupling reactions (e.g., Suzuki, Stille) compared to bromine. However, brominated analogs like 7-bromo-1-chloroisoquinoline are more cost-effective for routine synthetic steps .
- The difluoromethoxy group introduces steric and electronic effects, influencing binding affinity in medicinal chemistry .
Oxygenated and Carboxylic Acid Derivatives
Key Observations :
- Methoxy Group: The methoxy substituent in 1-chloro-7-methoxyisoquinoline increases electron density on the aromatic ring, favoring electrophilic substitutions. This contrasts with the electron-withdrawing effects of halogens .
- Carboxylic Acid Derivatives: The hydrochloride salt of 1-chloroisoquinoline-7-carboxylic acid offers improved solubility, making it suitable for aqueous-phase reactions in drug development .
Tetrahydroisoquinoline Derivatives
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|
| 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | - | C₉H₁₁Cl₂N | 204.10 | Saturated ring system; enhanced conformational flexibility |
Key Observations :
- Saturated vs. Aromatic Cores: Tetrahydroisoquinolines exhibit reduced aromaticity, altering reactivity. The saturated core in 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride facilitates interactions with biomacromolecules, making it relevant in neurotransmitter analog synthesis .
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